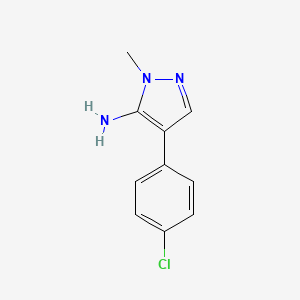

4-(4-Chlorophenyl)-1-methyl-1H-pyrazol-5-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-(4-Chlorophenyl)-1-methyl-1H-pyrazol-5-amine is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This specific compound is characterized by the presence of a chlorophenyl group attached to the pyrazole ring, which imparts unique chemical and biological properties.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chlorophenyl)-1-methyl-1H-pyrazol-5-amine typically involves the following steps:

Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone or an α,β-unsaturated carbonyl compound.

Introduction of the chlorophenyl group: This step involves the substitution of a hydrogen atom on the pyrazole ring with a 4-chlorophenyl group. This can be done using a chlorophenyl halide in the presence of a base.

Methylation: The final step involves the methylation of the pyrazole ring, which can be achieved using methyl iodide or a similar methylating agent.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and waste.

化学反応の分析

Types of Reactions

4-(4-Chlorophenyl)-1-methyl-1H-pyrazol-5-amine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH).

Major Products

Oxidation: N-oxides of the pyrazole ring.

Reduction: Amine derivatives.

Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

科学的研究の応用

Medicinal Chemistry Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds related to 4-(4-chlorophenyl)-1-methyl-1H-pyrazol-5-amine. For instance, a series of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles were synthesized and tested for their ability to inhibit kinases associated with glioblastoma, a type of brain cancer. One specific compound (designated as 4j ) exhibited significant inhibitory activity against the AKT2 kinase, which is implicated in oncogenic signaling pathways. This compound demonstrated low cytotoxicity towards non-cancerous cells while effectively inhibiting the growth of glioma cell lines, marking it as a promising candidate for further development in cancer therapeutics .

Kinase Inhibition

The ability of this compound derivatives to act as kinase inhibitors has been emphasized in several studies. The inhibition of kinases like AKT2 is crucial because aberrant AKT signaling is often associated with poor prognosis in various cancers. The development of such compounds could lead to new therapeutic strategies targeting specific kinases involved in tumor growth and survival .

Analytical Chemistry Applications

High-Performance Liquid Chromatography (HPLC)

The compound can be effectively analyzed using reverse-phase HPLC methods. A specific method involving a mobile phase composed of acetonitrile, water, and phosphoric acid has been developed for this purpose. This technique allows for the isolation of impurities and can be adapted for pharmacokinetic studies, making it valuable for pharmaceutical applications .

Synthesis and Development

Synthetic Pathways

The synthesis of this compound involves several chemical reactions that can be optimized to enhance yield and purity. For example, reactions with various aldehydes under basic conditions have been reported to yield novel pyrazole derivatives with potential biological activities .

Structure-Activity Relationship (SAR) Studies

Ongoing research includes structure-activity relationship studies aimed at understanding how modifications to the pyrazole structure affect its biological activity. Such studies are critical for designing more potent and selective inhibitors that could serve as therapeutic agents .

Case Studies

| Study | Findings | Implications |

|---|---|---|

| Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles | Compound 4j showed potent anti-glioma activity with low cytotoxicity against normal cells. | Highlights potential for developing targeted cancer therapies. |

| HPLC analysis method development | Demonstrated scalability and applicability in pharmacokinetics. | Useful for drug formulation and quality control in pharmaceuticals. |

作用機序

The mechanism of action of 4-(4-Chlorophenyl)-1-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

類似化合物との比較

Similar Compounds

4-(4-Chlorophenyl)-1H-pyrazole: Lacks the methyl group, which can affect its chemical and biological properties.

4-(4-Chlorophenyl)-3-methyl-1H-pyrazole: Similar structure but with the methyl group at a different position.

4-(4-Chlorophenyl)-1-methyl-1H-imidazole: Contains an imidazole ring instead of a pyrazole ring.

Uniqueness

4-(4-Chlorophenyl)-1-methyl-1H-pyrazol-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the chlorophenyl group and the methyl group on the pyrazole ring makes it a versatile compound for various applications in research and industry.

生物活性

4-(4-Chlorophenyl)-1-methyl-1H-pyrazol-5-amine, a pyrazole derivative, has garnered attention for its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This compound is characterized by its unique structural features that contribute to its pharmacological properties.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure includes a chlorophenyl group, which is essential for its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound and its derivatives. A notable investigation assessed the cytotoxic effects against various cancer cell lines:

| Compound | Cell Line | IC50 (nM) |

|---|---|---|

| 4c | NUGC (Gastric Cancer) | 60 |

| 4b | HEPG2 (Liver Cancer) | 428 |

| 6c | DLDI (Colon Cancer) | 120 |

These results indicate that the chlorophenyl substitution enhances the compound's potency against specific cancer types, particularly gastric and liver cancers .

The mechanism of action for this compound involves the inhibition of key signaling pathways associated with cancer progression. For instance, compounds like 4j , a derivative of this compound, have been shown to inhibit AKT2/PKBβ kinase activity, a critical pathway in glioma malignancy . This inhibition leads to reduced cell proliferation and increased apoptosis in cancer cells.

Antimicrobial Activity

In addition to anticancer effects, pyrazole derivatives, including this compound, have demonstrated significant antimicrobial properties. For example, studies indicated that certain derivatives exhibited minimum inhibitory concentrations (MIC) as low as 0.22 μg/mL against pathogens like Staphylococcus aureus and Staphylococcus epidermidis . This suggests a potential application in treating bacterial infections.

Study on Cytotoxicity

In a comprehensive study assessing the cytotoxicity of various pyrazole derivatives, it was found that compounds with a chlorophenyl group exhibited enhanced activity compared to their non-substituted counterparts. The study utilized Brine Shrimp Lethality Assay to evaluate toxicity levels, confirming that the presence of electronegative groups significantly impacts cytotoxic efficacy .

Kinase Inhibition Study

Another pivotal study focused on the kinase inhibitory properties of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles. Compound 4j was noted for its ability to inhibit glioma growth while displaying minimal toxicity towards non-cancerous cells, highlighting its therapeutic potential in targeted cancer therapies .

特性

IUPAC Name |

4-(4-chlorophenyl)-2-methylpyrazol-3-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClN3/c1-14-10(12)9(6-13-14)7-2-4-8(11)5-3-7/h2-6H,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUAPBEHYLWULEH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C=N1)C2=CC=C(C=C2)Cl)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。